2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
Description
This polycyclic aromatic compound features a rigid benzoquinolizinoacridine core substituted with three bromine atoms at positions 2, 6, and 10, and six methyl groups at positions 4, 8, and 12 (symmetrically arranged). Its molecular formula is C27H24Br3N, with a molecular weight of 637.21 g/mol (CAS: 928642-02-8) . The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Stille coupling), making it a valuable precursor for synthesizing star-shaped molecules in optoelectronic applications . The methyl groups contribute to steric stabilization, improving solubility in organic solvents like toluene and THF .
Properties
Molecular Formula |
C27H24Br3N |
|---|---|
Molecular Weight |
602.2 g/mol |
IUPAC Name |
5,11,17-tribromo-8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C27H24Br3N/c1-25(2)16-7-13(28)9-18-22(16)31-23-17(25)8-14(29)10-19(23)27(5,6)21-12-15(30)11-20(24(21)31)26(18,3)4/h7-12H,1-6H3 |
InChI Key |
DEWSTBIDVBJWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=CC3=C2N4C5=C(C=C(C=C51)Br)C(C6=C4C(=CC(=C6)Br)C3(C)C)(C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves several steps, typically starting with the preparation of the core benzoquinolizinoacridine structure. Bromination and methylation reactions are then carried out to introduce the bromine and methyl groups at specific positions on the molecule. The reaction conditions often involve the use of bromine or bromine-containing reagents and methylating agents under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the complex synthesis steps efficiently .
Chemical Reactions Analysis
Types of Reactions
2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzoquinolizinoacridine derivatives with varying substituents. Below is a systematic comparison:
Structural Analogues
Physicochemical Properties
- Reactivity: The tribromo derivative undergoes Stille coupling with trimethylstannyl reagents to generate star-shaped molecules with extended π-conjugation . Non-halogenated analogues (e.g., methyl-form) lack this reactivity, limiting their utility in synthetic chemistry .
- Optical Properties: The tribromo compound absorbs in the UV region (λmax ~350 nm) due to bromine’s electron-withdrawing effects . DPQAO-F emits deep-blue light with narrow bandwidth (FWHM 24 nm), outperforming non-fluorinated analogues in color purity .
- Thermal Stability : The methyl-form derivative exhibits higher thermal stability (decomposition >300°C) compared to the ketone-form, which degrades at ~250°C due to carbonyl group instability .
Critical Analysis of Divergences
- Optoelectronic vs. Material Science Applications : While the tribromo compound is tailored for optoelectronics, the methyl-form is prioritized for graphene synthesis, reflecting substituent-dependent utility .
- Emission Efficiency : DPQAO-F’s narrow emission stems from rigid fluorophore locking, a feature absent in brominated/methylated analogues .
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